molecular formula C23H18N4O3S3 B383181 Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate CAS No. 380453-74-7

Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

Cat. No.: B383181
CAS No.: 380453-74-7
M. Wt: 494.6g/mol
InChI Key: NIZPBDXTUNMMNL-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H18N4O3S3 and its molecular weight is 494.6g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate (CAS No. 442865-35-2) is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a quinoline structure, which is known for various biological activities. The presence of sulfur and thiophene moieties enhances its reactivity and potential pharmacological effects.

Molecular Formula: C25H20N4O3S
Molecular Weight: 480.57 g/mol
IUPAC Name: this compound

Anticancer Activity

Research indicates that compounds containing the triazole structure exhibit significant anticancer properties. For instance, derivatives of triazoles have been reported to inhibit the growth of various cancer cell lines. In a study focusing on similar compounds, it was found that triazole-thione derivatives showed potent cytotoxic activity against human breast cancer cells (MCF-7) with IC50 values ranging from 6.2 μM to 43.4 μM .

CompoundCell LineIC50 (μM)
Triazole derivative AMCF-76.2
Triazole derivative BT47D27.3
Methyl 2-[...]UnknownTBD

Antimicrobial Activity

The presence of sulfur in the compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains. For example, benzothioate derivatives were found to possess good antibacterial activity compared to standard antibiotics . The compound's ability to inhibit microbial growth could be further explored.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. Many triazole-containing compounds are known to interfere with DNA synthesis or repair mechanisms in cancer cells .

Case Studies

  • Study on Cytotoxicity : A recent study evaluated a series of triazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the triazole ring significantly influenced the cytotoxic potency, suggesting that methyl substitution at position five enhances activity against specific cancer types .
  • Antimicrobial Screening : Another investigation screened several sulfur-containing heterocycles for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited promising antibacterial properties, warranting further exploration into their therapeutic potential .

Properties

IUPAC Name

methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S3/c1-13-10-18-25-26-23(27(18)16-7-4-3-6-14(13)16)33-12-19(28)24-21-20(22(29)30-2)15(11-32-21)17-8-5-9-31-17/h3-11H,12H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZPBDXTUNMMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C(=CS4)C5=CC=CS5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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